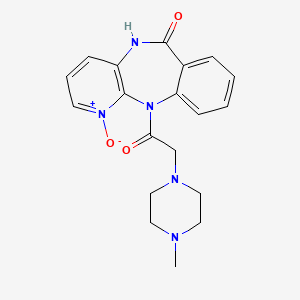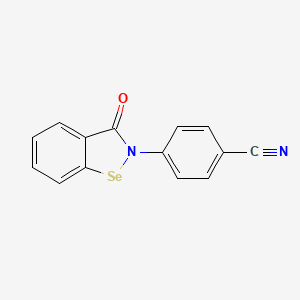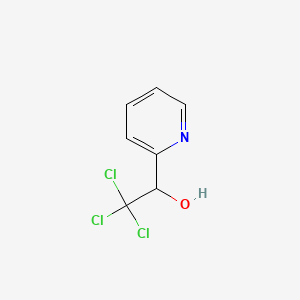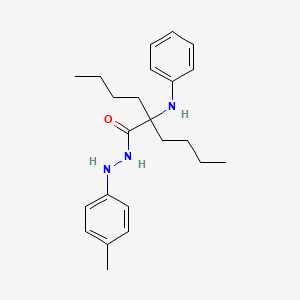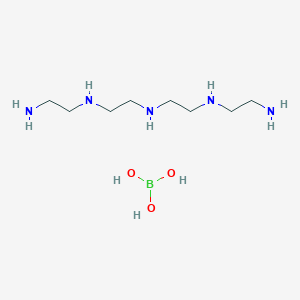
Einecs 282-312-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves the reaction of orthoboric acid with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine under controlled conditions. The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine can be compared with other similar compounds, such as:
Orthoboric acid: A simpler form of the compound with different properties and applications.
N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine: The amine component of the compound, which has its own unique properties and uses.
Other boron-containing compounds: These compounds may have similar chemical properties but different biological activities and applications.
This compound’s uniqueness lies in its specific combination of orthoboric acid and the amine component, which gives it distinct chemical and biological properties.
Properties
CAS No. |
84145-84-6 |
|---|---|
Molecular Formula |
C8H26BN5O3 |
Molecular Weight |
251.14 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;boric acid |
InChI |
InChI=1S/C8H23N5.BH3O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;2-1(3)4/h11-13H,1-10H2;2-4H |
InChI Key |
FPNAVUXGKDEQKZ-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


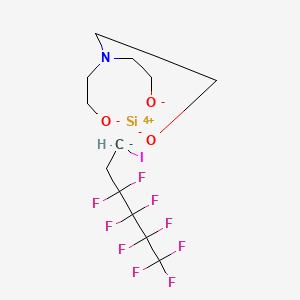
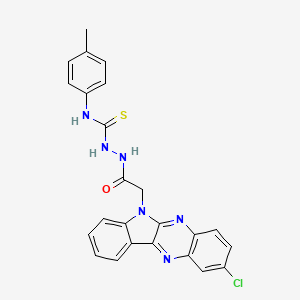
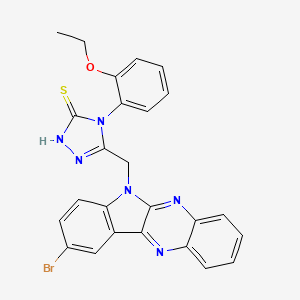
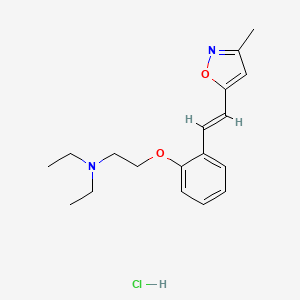
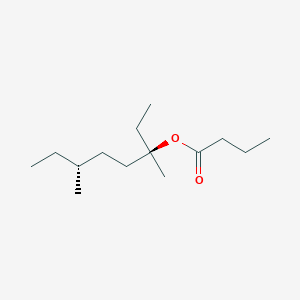
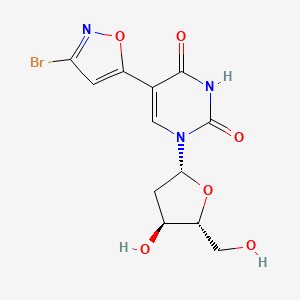

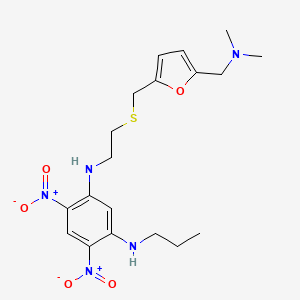
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
